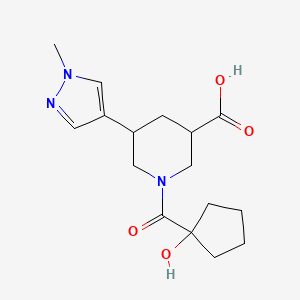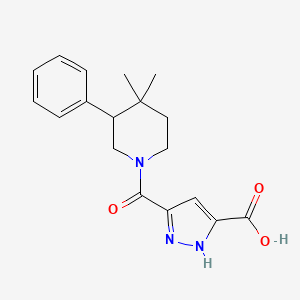![molecular formula C18H24N4 B7438813 N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is overexpressed in many types of cancer cells, where it helps to suppress the immune response and promote tumor growth. N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline works by binding to the adenosine A2A receptor and blocking its activity. This helps to stimulate an immune response against the cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline has been shown to have a number of biochemical and physiological effects. It can help to stimulate an immune response against cancer cells, prevent their growth and spread, and improve overall survival rates in animal models. It has also been shown to have potential applications in the treatment of other diseases, such as autoimmune disorders and chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline is its specificity for the adenosine A2A receptor. This makes it a useful tool for studying the role of this receptor in cancer and other diseases. However, one limitation of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline is its relatively low potency, which may limit its effectiveness in some experiments.
Orientations Futures
There are many potential future directions for the study of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline. One area of research is the development of more potent inhibitors of the adenosine A2A receptor, which could improve its effectiveness in the treatment of cancer and other diseases. Another area of research is the investigation of the role of the adenosine A2A receptor in other physiological processes, such as inflammation and pain. Finally, the potential applications of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline in combination with other cancer therapies should be explored further.
Méthodes De Synthèse
The synthesis of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline involves the reaction of 3-(1H-imidazol-2-yl)cyclobutanone with 3-bromoaniline to form the intermediate N-(3-bromo-4-(1H-imidazol-2-yl)cyclobutyl)aniline. This intermediate is then reacted with piperidine to form N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline has been shown to have potential therapeutic applications in the treatment of cancer. It works by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline can help to stimulate an immune response against the cancer cells and prevent their growth and spread.
Propriétés
IUPAC Name |
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-2-9-22(10-3-1)17-6-4-5-15(13-17)21-16-11-14(12-16)18-19-7-8-20-18/h4-8,13-14,16,21H,1-3,9-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZZYSAEOURMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)NC3CC(C3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R)-3-[(6-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438741.png)
![1-[[1-(1-Methylimidazol-2-yl)piperidin-4-yl]carbamoyl]cyclohexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7438747.png)
![4-[(3R)-3-[(2-ethyl-6-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438755.png)
![4-[(3R)-3-[(2,5-dimethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438756.png)
![2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)


![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)